molecular formula C3H2IN3O2 B2770533 3-Iodo-4-nitro-1H-pyrazole CAS No. 1395443-08-9

3-Iodo-4-nitro-1H-pyrazole

Cat. No.: B2770533
CAS No.: 1395443-08-9
M. Wt: 238.972
InChI Key: AHUVQFQJTKBFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the third position and a nitro group at the fourth position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-nitro-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-nitro-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-nitro-1H-pyrazole is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Iodo-4-nitro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an iodine atom at the 3-position and a nitro group at the 4-position of the pyrazole ring. The synthesis of this compound can be achieved through various methods, including nitration reactions and cross-coupling techniques. For example, one effective method involves the nitration of 3-iodo-1H-pyrazole derivatives using concentrated nitric acid and sulfuric acid .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the iodine atom may participate in halogen bonding, influencing the compound's binding affinity to its targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which include:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications as antimicrobial agents.
  • Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, with some compounds exhibiting significant anti-inflammatory activity comparable to standard drugs .
  • Antitumor Properties : Certain derivatives have been investigated for their antiproliferative effects against cancer cell lines. For instance, compounds related to pyrazoles have shown promising results in inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntitumorInhibition of cancer cell proliferation
MAO-B InhibitionSome derivatives show high activity against monoamine oxidase isoforms

Notable Research Findings

  • A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity, with some compounds achieving up to 85% inhibition of TNF-α at specific concentrations .
  • Another investigation highlighted the potential of pyrazole derivatives as effective monoamine oxidase B (MAO-B) inhibitors, indicating their relevance in treating neurodegenerative diseases .

Properties

IUPAC Name

5-iodo-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUVQFQJTKBFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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